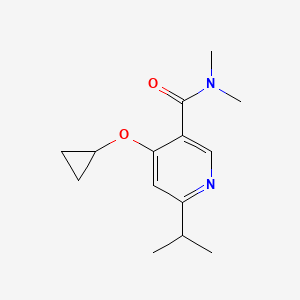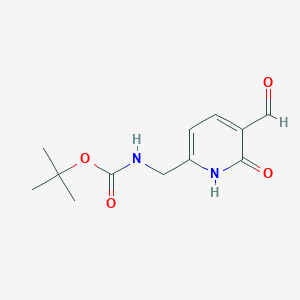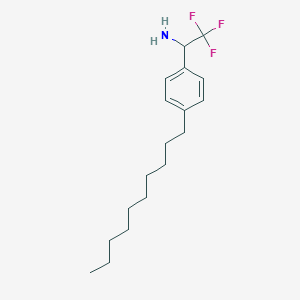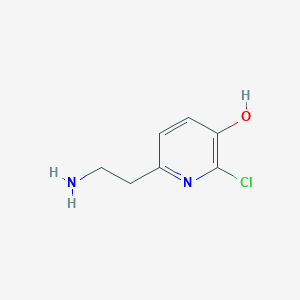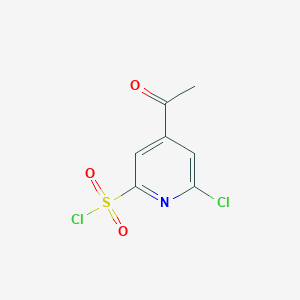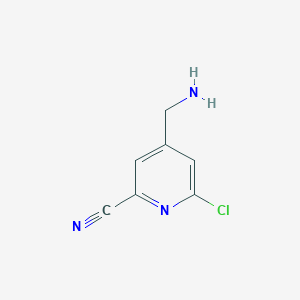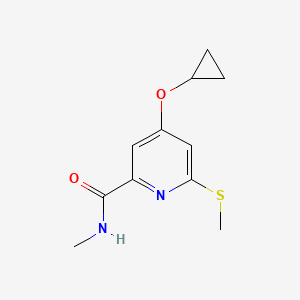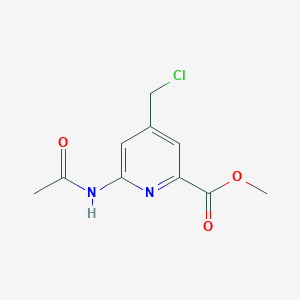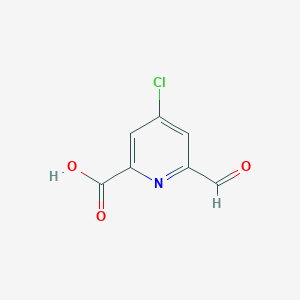
4-Chloro-6-formylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-formylpyridine-2-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chloro group at the 4th position, a formyl group at the 6th position, and a carboxylic acid group at the 2nd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-formylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 6-formylpyridine-2-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective chlorination at the 4th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products:
Oxidation: 4-Chloro-6-carboxypyridine-2-carboxylic acid.
Reduction: 4-Chloro-6-hydroxymethylpyridine-2-carboxylic acid.
Substitution: 4-Amino-6-formylpyridine-2-carboxylic acid (when reacted with amines).
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-6-formylpyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives. It may also serve as a ligand in the development of metal complexes for biological applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-formylpyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the formyl group at the 6th position.
6-Formylpyridine-2-carboxylic acid: Similar structure but lacks the chloro group at the 4th position.
4-Chloro-6-hydroxypyridine-2-carboxylic acid: Similar structure but has a hydroxyl group instead of a formyl group at the 6th position.
Uniqueness: 4-Chloro-6-formylpyridine-2-carboxylic acid is unique due to the presence of both the chloro and formyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations. The compound’s ability to undergo selective reactions at different positions makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C7H4ClNO3 |
|---|---|
Molekulargewicht |
185.56 g/mol |
IUPAC-Name |
4-chloro-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
InChI-Schlüssel |
JJXISRLOBNUKRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



